Scanderone
Description
Overview of Scanderone within the Context of Isoflavonoids
This compound is classified as an isoflavonoid, a subclass of flavonoids characterized by the position of the phenyl group on the third carbon of the central pyran ring (C-3) inspirajournals.com. This structural feature distinguishes isoflavonoids from other flavonoid subclasses where the phenyl group is attached at the C-2 position inspirajournals.com. Isoflavonoids are widely distributed in the plant kingdom, particularly in legumes (Fabaceae family), and are known for their diverse biological activities inspirajournals.com. This compound itself is specifically identified as a cyclised isoflavone (B191592) nu.ac.th. Its molecular formula is C₂₅H₂₄O₅, and its molecular weight is approximately 404.16 g/mol knapsackfamily.com. This compound has also been referred to by the name Warangalone taylorfrancis.com.
Phytochemical Significance of Derris scandens as a Natural Source of this compound
Derris scandens (Roxb.) Benth., a climbing shrub belonging to the Fabaceae family, is recognized as a significant natural source of this compound knapsackfamily.comtaylorfrancis.combanglajol.info. This plant is widely distributed throughout Asia and has a history of use in traditional medicine banglajol.info. Phytochemical investigations of Derris scandens have revealed the presence of various bioactive compounds, with isoflavonoids being among the predominant constituents taylorfrancis.comontosight.ai. This compound has been isolated from different parts of the plant, including the stem banglajol.inforesearchgate.net.
Studies on the extraction and isolation of phytochemicals from Derris scandens involve various methods. For instance, crude methanol (B129727) extracts of the stem have been fractionated using solvents of increasing polarity, such as hexane, ethyl acetate (B1210297), and methanol, followed by further separation techniques like column chromatography banglajol.info. This compound, along with other isoflavones, has been successfully isolated and structurally characterized from these extracts using spectroscopic methods like ¹H NMR banglajol.inforesearchgate.net.
The presence and concentration of this compound and other phytochemicals in Derris scandens can vary depending on factors such as the plant's growing conditions, the specific part of the plant used, and the extraction and processing techniques employed ontosight.ai.
Contemporary Research Landscape and Future Trajectories for this compound in Chemical Biology
Contemporary research on this compound is exploring its potential biological activities, often within the broader context of the chemical constituents of Derris scandens. Chemical biology, an interdisciplinary field that applies chemical principles to understand and manipulate biological systems, provides a framework for investigating the molecular mechanisms underlying the observed effects of natural products like this compound cnio.esmskcc.orgrsc.org.
Research findings indicate that this compound, and extracts containing it from Derris scandens, exhibit various activities. Studies have investigated the radical scavenging, antibacterial, and potential antihypertensive activities of this compound and other compounds isolated from Derris scandens stems researchgate.netnih.gov. Furthermore, Derris scandens extracts containing isoflavones have shown potential in inhibiting enzymes like phosphodiesterase 5 (PDE5) and alpha-glucosidase caldic.comresearchgate.net.
Detailed research findings on this compound's specific activities are emerging. For example, it has been included in studies investigating the PDE5 inhibitory activity of compounds from Derris scandens, although other isoflavones like Osajin (B1677503) and Derrisisoflavone A demonstrated more potent inhibition in one study caldic.com. Research also suggests potential in areas such as cancer research and antibacterial properties smolecule.com.
The future trajectories for this compound research in chemical biology involve a deeper understanding of its molecular targets and mechanisms of action. This could include studies utilizing advanced chemical biology tools and techniques to elucidate how this compound interacts with specific proteins, enzymes, or pathways within biological systems cnio.esmskcc.org. Further research is needed to comprehensively understand its precise molecular mechanisms and potential applications banglajol.info. The investigation of structure-activity relationships, synthesis of analogs, and exploration of new biological targets are potential avenues for future research to fully harness the potential of this compound.
Table 1: Selected Phytochemicals from Derris scandens Including this compound
| Compound Name | PubChem CID | Classification | Source in D. scandens |
| This compound | 5379679 | Isoflavonoid | Stem, Whole plant |
| Lupalbigenin | 5281710 | Isoflavonoid | Stem, Leaves |
| Scandenin | 162178 | Isoflavonoid | Root, Stem |
| Scandinone | 102672 | Isoflavonoid | Stem, Whole plant |
| Osajin | 4722 | Isoflavonoid | Stem |
| Derrisisoflavone A | 24687074 | Isoflavonoid | Stem, Whole plant |
| Genistein (B1671435) | 5280342 | Isoflavonoid | Stem |
| Genistein-7-O-[α-rhamnopyranosyl-(1→6)-β-glucopyranoside] (GTG) | 73616 | Isoflavone Glycoside | Stem |
| Rotenone (B1679576) | 5360636 | Rotenoid | Roots |
| Lonchocarpic acid | 162175 | Flavonoid | Roots |
| Betulinic acid | 64971 | Triterpene | Root, Stem |
| Lupeol | 25984 | Triterpene | Root, Stem |
| β-amyrin | 73140 | Triterpene | Root, Stem |
| β-sitosterol | 222284 | Phytosterol | Root, Stem |
Table 2: Examples of Biological Activities Associated with Derris scandens Extracts and Isolated Compounds
| Activity | Associated Compounds/Extracts |
| Antioxidant | Crude methanol extract, ethyl acetate fraction, chloroform (B151607) fraction, Ethanolic extract, D. scandens extract banglajol.infoscispace.comresearchgate.net |
| Cytotoxicity | Crude methanol extract, chloroform fraction, Ethanolic extracts banglajol.infostuartxchange.org |
| Thrombolytic | Petroleum ether soluble fraction, Stem extract banglajol.infostuartxchange.org |
| Antibacterial | Root and stem fractions, Scandenin, Scandenin A, Aqueous extract researchgate.netresearchgate.netscispace.com |
| Antifungal | Root and stem fractions, Scandenin, Scandenin A, Isoflavones (against Trichophyton mentagrophytes) researchgate.netresearchgate.net |
| Antialgal | Root and stem fractions, Scandenin, Scandenin A researchgate.netscispace.com |
| Anti-inflammatory | Aqueous extracts, D. scandens extract, Scandenin, Genistein, Lupalbigenin, GTG researchgate.netresearchgate.nettci-thaijo.org |
| Antihypertensive | Isolated compounds from stem researchgate.netnih.gov |
| Immunostimulating | Hydroalcoholic extract of stem researchgate.nettci-thaijo.org |
| α-glucosidase Inhibitory | Hexane and chloroform extracts, Isoscandinone, Scandenin A, Scandenin B, Scandenone, Scandinone, 4',5',7-trihydroxybiprenylisoflavone researchgate.nettci-thaijo.org |
| PDE5 Inhibitory | 95% ethanol (B145695) extract of stem, Osajin, 4′,5,7-trihydroxybiprenylisoflavone, Derrisisoflavone A caldic.comthieme-connect.com |
| Insect Antifeedant | Rotenone, Lonchocarpic acid, Root extract compounds researchgate.netresearchgate.net |
Structure
3D Structure
Properties
Molecular Formula |
C25H30O5 |
|---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8,8-dimethyl-4a,5,6,6a,10a,10b-hexahydropyrano[2,3-h]chromen-4-one |
InChI |
InChI=1S/C25H30O5/c1-14(2)5-6-16-11-15(7-8-19(16)26)18-13-29-24-17-9-10-25(3,4)30-21(17)12-20(27)22(24)23(18)28/h5,7-11,13,17,20-22,24,26-27H,6,12H2,1-4H3 |
InChI Key |
ICPSZNAIWOCMJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=COC3C4C=CC(OC4CC(C3C2=O)O)(C)C)O)C |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Chemodiversity of Scanderone
Chromatographic Methodologies for Scanderone Isolation from Plant Extracts
The isolation of this compound from plant material typically involves a series of steps, starting with initial extraction and followed by various chromatographic techniques to achieve high purity. The goal of these methods is to separate this compound from the complex mixture of compounds present in the raw plant extract masterorganicchemistry.comyoutube.com.
Solvent Extraction and Fractionation Techniques
The initial step in isolating this compound from Derris scandens involves solvent extraction researchgate.netsmolecule.com. This process utilizes appropriate solvents to dissolve the target compounds from the plant matrix. Following the initial extraction, fractionation techniques are often employed to reduce the complexity of the crude extract. These techniques, which can include liquid-liquid extraction based on differences in polarity or acid-base properties, help to separate the extract into fractions enriched with compounds of similar characteristics, making subsequent purification steps more efficient masterorganicchemistry.com. For instance, solvent extraction techniques have been used to isolate compounds from Derris scandens stems researchgate.net.
Advanced Preparative Chromatography for Compound Purity Enhancement
To obtain this compound in a highly pure form, advanced preparative chromatographic methods are essential masterorganicchemistry.comyoutube.comsmolecule.com. These techniques allow for the separation of individual compounds from the enriched fractions obtained during the initial extraction and fractionation. While specific details regarding the exact preparative chromatography protocols used for this compound are not extensively detailed in the provided snippets, general principles of preparative chromatography for natural products involve techniques such as preparative High-Performance Liquid Chromatography (HPLC) or medium-pressure liquid chromatography (MPLC). These methods leverage differences in compound interactions with a stationary phase and a mobile phase to achieve separation and purification masterorganicchemistry.comyoutube.com. The selection of the stationary and mobile phases is crucial and is often optimized based on the chemical properties of the target compound and the complexity of the mixture youtube.com.
Definitive Structural Elucidation of this compound
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the accurate mass of a molecule, which in turn allows for the confident determination of its elemental composition infinitalab.comfiveable.melongdom.orgresearchgate.netoregonstate.edu. By measuring the mass-to-charge ratio (m/z) with high precision, HRMS can distinguish between compounds with very similar nominal masses but different elemental formulas fiveable.melongdom.orgresearchgate.net. This is particularly valuable in the study of natural products, where novel compounds with unexpected compositions may be encountered medinadiscovery.cominfinitalab.com. HRMS data can also provide information about the isotopic pattern, which further aids in confirming the elemental composition fiveable.me. The use of HRMS is a standard practice in the structural elucidation of new natural products medinadiscovery.com.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most indispensable tool for determining the detailed structure of organic molecules, including the arrangement of the carbon skeleton and the connectivity of protons medinadiscovery.comclariant.comjstar-research.comorganicchemistrydata.orgmestrelab.comstackexchange.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed researchgate.netmedinadiscovery.com.
¹H NMR Spectroscopy: Provides information about the different types of protons in a molecule, their chemical environments, and their connectivity to neighboring protons through spin-spin coupling stackexchange.comcareerendeavour.com. The chemical shift values and splitting patterns in a ¹H NMR spectrum are characteristic of specific functional groups and their positions within the molecule stackexchange.comcareerendeavour.com.
¹³C NMR Spectroscopy: Reveals the different types of carbon atoms in the molecule careerendeavour.comlibretexts.org. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) or Attached Proton Test (APT) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons (C) careerendeavour.comhuji.ac.il.
2D NMR Spectroscopy: Provides crucial connectivity information that is difficult to obtain from 1D spectra alone medinadiscovery.comclariant.com. Experiments such as Correlation Spectroscopy (COSY) show proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) reveal correlations between protons and carbons, including those separated by multiple bonds medinadiscovery.comclariant.com. These 2D techniques are vital for piecing together the carbon skeleton and assigning the positions of substituents medinadiscovery.comclariant.commestrelab.com.
The structures of compounds from Derris scandens have been elucidated using 1D and 2D NMR analyses researchgate.net.
Vibrational Spectroscopy (e.g., Infrared) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation due to molecular vibrations clariant.comsolubilityofthings.comimgroupofresearchers.comdrawellanalytical.com. Different functional groups absorb at characteristic frequencies, allowing for their identification solubilityofthings.com.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum solubilityofthings.comimgroupofresearchers.comdrawellanalytical.comnirlab.com. This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule, as these structural features exhibit characteristic UV-Vis absorption patterns solubilityofthings.comimgroupofresearchers.comnirlab.com. UV-Vis spectroscopy can also be used for quantitative analysis solubilityofthings.comimgroupofresearchers.comnirlab.com.
Both IR and UV-Vis spectroscopy are valuable complementary techniques in the structural elucidation process, providing additional evidence to support the structure determined by mass spectrometry and NMR researchgate.netclariant.comsolubilityofthings.comimgroupofresearchers.comdrawellanalytical.com.
Compound Table
| Compound Name | PubChem CID |
| This compound | 161542 |
| Genistein (B1671435) | 5280342 |
| Scandenin | 102075 |
| Scandinone | 11758423 |
| Derrisisoflavone A | 131744 |
| Osajin (B1677503) | 472281 |
| Lupalbigenin | 102076 |
Data Tables
While specific, detailed spectroscopic data (e.g., comprehensive NMR peak lists with assignments, exact HRMS m/z values and elemental compositions) for this compound were not available in the provided search snippets to create detailed interactive tables, the general types of data obtained and their utility in structural elucidation are described in the text.
For illustrative purposes, here is an example of how a data table for NMR data might be presented if specific shifts were available:
Example Table: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |
| 7.85 | s | 1H | H-2 |
| 6.50 | d | 1H | H-6 |
| 6.30 | d | 1H | H-8 |
| ... | ... | ... | ... |
Example Table: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Type (from DEPT/APT) | Assignment (Hypothetical) |
| 180.5 | C | C-4 |
| 162.1 | C | C-7 |
| 158.9 | C | C-5 |
| 154.2 | CH | C-2 |
| ... | ... | ... |
Note: The data in the tables above are purely hypothetical and for illustrative purposes only, demonstrating the type of information typically presented in structural elucidation studies using NMR spectroscopy.
Co-occurrence and Structural Relationships with Other Derris scandens Metabolites
Derris scandens is a known source of a variety of secondary metabolites, particularly flavonoids, including a significant number of isoflavone (B191592) derivatives tci-thaijo.orgresearchgate.netdokumen.pub. This compound is one such isoflavone that has been isolated from this plant, often alongside other structurally related compounds nih.govscience.govscience.gov. The co-occurrence of these compounds suggests related biosynthetic pathways within the plant.
Characterization of Co-Isolated Isoflavone Derivatives (e.g., Scandenal, Scandenone, Scandinone)
Several isoflavone derivatives have been co-isolated with this compound from Derris scandens. Among these are scandenal and scandenone (also known as warangalone), and scandinone nih.govtci-thaijo.orgresearchgate.net. These compounds share the basic isoflavone skeleton but differ in their substitution patterns, particularly regarding the presence and location of prenyl groups, hydroxyl groups, and other functional moieties.
Scandenal is described as a 3'-formyl-4',5-dihydroxy-2'',2''-dimethylchromeno-[6,7:5'',6'']isoflavone. This compound is identified as 4',5-dihydroxy-3'-prenyl-2'',2''-dimethylchromeno-[7,8:6'',5'']isoflavone nih.gov. Scandenone (warangalone) has a molecular formula of C25H24O5 and a PubChem CID of 5379679 . Scandinone has a molecular formula of C26H26O5 and a PubChem CID of 634141 . The structural differences, such as the formyl group in scandenal and the prenyl group at different positions in this compound and potentially other derivatives, contribute to the chemodiversity observed in Derris scandens.
Research findings indicate that these co-isolated isoflavones can exhibit various biological activities, although specific details on dosage or safety profiles are outside the scope of this article nih.govresearchgate.net. The isolation and structural elucidation of these compounds are typically performed using spectroscopic methods nih.gov.
A summary of some co-isolated isoflavone derivatives and their characteristics:
| Compound Name | Molecular Formula | PubChem CID | Structural Features (Based on search results) | Co-occurrence with this compound |
| This compound | Not explicitly stated in search results, but implied as a prenylated isoflavone. nih.gov | Not found in search results. | 4',5-dihydroxy-3'-prenyl-2'',2''-dimethylchromeno-[7,8:6'',5'']isoflavone nih.gov | Yes nih.govscience.govscience.gov |
| Scandenal | Not explicitly stated in search results. | Not found in search results. | 3'-formyl-4',5-dihydroxy-2'',2''-dimethylchromeno-[6,7:5'',6'']isoflavone nih.gov | Yes nih.govtci-thaijo.org |
| Scandenone (Warangalone) | C25H24O5 | 5379679 | Isoflavone structure researchgate.netplantaedb.com | Yes tci-thaijo.orgresearchgate.net |
| Scandinone | C26H26O5 | 634141 | Isoflavanone (B1217009) structure | Yes tci-thaijo.orgresearchgate.netresearchgate.net |
Comparative Analysis with Structurally Related Natural Products (e.g., Derrone (B126300), Genistein, Lupalbigenin)
This compound and the other isoflavones from Derris scandens can be compared to other structurally related natural products found in various plant species. This comparative analysis helps to understand the broader context of isoflavone chemistry and potential structure-activity relationships.
Derrone is another prenylated isoflavone with a PubChem CID of 14704457 and a molecular formula of C20H16O5 mdpi.com. While also an isoflavone, its specific prenylation pattern and ring system differ from this compound . Derrone has been studied for various biological activities mdpi.comresearchgate.net.
Genistein is a well-known isoflavone with a PubChem CID of 5280961 and a molecular formula of C15H10O5 researchgate.netuni.lufishersci.ca. It is a simpler isoflavone structure, lacking the prenyl groups and the fused chromene ring system found in this compound and derrone researchgate.net. Genistein is widely distributed in legumes, such as soybeans, and has been extensively studied for its various biological effects researchgate.netfishersci.ca.
Lupalbigenin is a prenylated isoflavone with a PubChem CID of 10001388 and a molecular formula of C25H26O5 researchgate.netuni.lu. It is structurally related to this compound due to the presence of prenyl groups attached to the isoflavone core uni.lu. Lupalbigenin has also been isolated from Derris scandens and other plants and has shown biological activities researchgate.netresearchgate.netresearchgate.net. Comparative studies on the biological activities of these compounds can provide insights into the role of specific structural features, such as the position and number of prenyl groups or the presence of fused rings, in their observed effects mdpi.com.
A comparative overview of this compound and related isoflavonoids:
| Compound Name | PubChem CID | Molecular Formula | Key Structural Features | Natural Sources (Examples) |
| This compound | Not found in search results. | Not explicitly stated in search results. | Prenylated isoflavone with a fused chromene ring. nih.gov | Derris scandens nih.govscience.govscience.gov |
| Derrone | 14704457 mdpi.com | C20H16O5 | Prenylated isoflavone with a fused pyrano ring. | Cudrania tricuspidata, Derris scandens (implied by co-occurrence discussions) mdpi.comresearchgate.net |
| Genistein | 5280961 researchgate.netuni.lufishersci.ca | C15H10O5 uni.lufishersci.ca | Basic isoflavone skeleton with hydroxyl groups. researchgate.net | Soybeans, Derris scandens (as a glycoside) researchgate.netresearchgate.netfishersci.fi |
| Lupalbigenin | 10001388 researchgate.netuni.lu | C25H26O5 uni.lu | Prenylated isoflavone. uni.lu | Derris scandens, Flemingia macrophylla researchgate.netresearchgate.net |
| Scandenal | Not found in search results. | Not explicitly stated in search results. | Formyl and prenyl substituted isoflavone with a fused chromene ring. nih.gov | Derris scandens nih.govtci-thaijo.org |
| Scandenone (Warangalone) | 5379679 | C25H24O5 | Prenylated isoflavone. researchgate.netplantaedb.com | Derris scandens, Erythrina species researchgate.netplantaedb.com |
| Scandinone | 634141 | C26H26O5 | Prenylated isoflavanone with a fused pyrano ring. | Derris scandens, Deguelia hatschbachii tci-thaijo.orgresearchgate.netresearchgate.net |
Synthetic Chemistry and Derivatization Research of Scanderone
Total Synthesis Approaches to Scanderone and Related Isoflavone (B191592) Analogues
Total synthesis of isoflavones typically involves constructing the C6-C3-C6 skeleton. Traditional methods often utilize 2-hydroxydeoxybenzoin or chalcone (B49325) precursors. rsc.org More recent strategies have employed metal-catalyzed cross-coupling reactions and oxidative rearrangements. rsc.org
Retrosynthetic Analysis of the Prenylated Isoflavone Skeleton
Retrosynthetic analysis of prenylated isoflavones like this compound often involves disconnecting the bond between the A-ring and the C-ring or within the C-ring itself. One common strategy involves the synthesis of iodochromones as key intermediates, which can then be coupled with appropriately substituted phenylboronic acid derivatives to form the isoflavone skeleton. nih.govacs.orgresearchgate.net Another approach involves the oxidative rearrangement of chalcones. rsc.org The introduction of prenyl groups is often planned for the later stages of the synthesis due to their sensitivity to certain reaction conditions. rsc.org
Key Bond-Forming Reactions: The Suzuki-Miyaura Coupling Strategy
The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for constructing the isoflavone core structure. nih.govrsc.orgacs.orgmdpi.commdpi.comresearchgate.netresearchgate.net This reaction typically involves the palladium-catalyzed coupling of a 3-halochromone (such as a 3-iodochromone) with an arylboronic acid or ester. nih.govacs.orgmdpi.commdpi.comkab.ac.ug This strategy allows for the convergent synthesis of isoflavones, where the A-ring (from the chromone) and the B-ring (from the boronic acid) are brought together in a single coupling step. nih.govacs.org this compound itself has been synthesized using a Suzuki-Miyaura coupling reaction between a specific iodochromone and a phenylboronic acid pinacol (B44631) ester. nih.govacs.orgresearchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling in Isoflavone Synthesis
| Chromone (B188151) Partner | Boronic Acid Partner | Catalyst System | Product Isoflavone | Yield (%) | Reference |
| 3-Iodochromone | Phenylboronic acid | Pd(0) or Pd(II) catalysts | Various isoflavones | Varied | mdpi.com |
| 3-Iodochromone 10 | Phenylboronic acid pinacol ester 26 | Suzuki-Miyaura coupling conditions | This compound (1) | Not specified | nih.govacs.org |
| 3-Iodochromone 12 | Phenylboronic acid 13 | Palladium-catalyzed Suzuki reaction | Isoflavone 14 | 76 | mdpi.com |
| 3-Iodochromones 71 a-b | Various phenylboronic acids | Pd-catalysed coupling | MOM-protected isoflavones 72 a-h | Varied | nih.gov |
Regioselective Functionalization and Protecting Group Strategies in Isoflavone Synthesis
Regioselective functionalization is crucial in isoflavone synthesis, particularly when dealing with molecules containing multiple hydroxyl groups or other reactive sites, as seen in prenylated isoflavones like this compound. nih.govnih.govresearchgate.netkoreascience.krscispace.com Protecting group strategies are often employed to selectively functionalize specific positions on the isoflavone core and to prevent unwanted side reactions during the synthesis. nih.govthieme-connect.comcitedrive.com For example, methoxymethyl (MOM) groups have been used to protect hydroxyl groups during the synthesis of iodochromone intermediates. nih.govmdpi.com Careful consideration of protecting group strategies is vital for the success of total syntheses of prenylated isoflavones. thieme-connect.comcitedrive.com
Semi-Synthetic Modifications and Scaffold Diversification of this compound
Semi-synthetic modifications and scaffold diversification of isoflavones are explored to generate libraries of derivatives with potentially improved biological activities or physicochemical properties. nih.govresearchgate.netscielo.brnih.gov This involves chemically modifying naturally occurring isoflavones or using the isoflavone core as a scaffold for building new chemical entities. nih.govresearchgate.netscielo.br
Rational Design of this compound Derivatives for Structure-Activity Relationship Studies
Rational design plays a key role in creating this compound derivatives for structure-activity relationship (SAR) studies. nih.govresearchgate.net By systematically modifying different parts of the this compound molecule, researchers can investigate how structural changes impact biological activity. This can involve introducing different functional groups, altering the position or nature of the prenyl moiety, or modifying the isoflavone core itself. nih.govresearchgate.net These studies help to identify key structural features responsible for desired activities and can guide the design of more potent and selective analogues. nih.gov
Introduction of Prenyl Moieties and Other Functional Groups in Isoflavone Core
The introduction of prenyl moieties and other functional groups into the isoflavone core is a common strategy for creating diverse isoflavone derivatives. nih.govnih.govresearchgate.netscielo.org.mxmdpi.comresearchgate.net Prenylation can occur at different positions on the A or B rings of the isoflavone skeleton. nih.govscielo.org.mx Various methods have been developed for introducing prenyl groups, including direct C-prenylation using prenyl bromide, O-prenylation followed by Claisen rearrangement, and allylation followed by cross-coupling metathesis. rsc.org Other functional groups such as halogens, amino groups, and amino acids can also be introduced to modify the properties and activities of isoflavones. researchgate.net Late-stage functionalization of the isoflavone core is a common strategy for diversification. nih.gov
Table 2: Strategies for Introducing Prenyl Groups and Functional Groups
| Strategy | Description | Examples/Comments | Reference |
| Direct C-prenylation | Introduction of a prenyl group directly onto a carbon atom of the isoflavone core. | Using prenyl bromide and a base. | rsc.org |
| O-prenylation followed by Claisen rearrangement | Introduction of a prenyl group onto a hydroxyl group, followed by rearrangement to a carbon. | Microwave irradiation can be used to promote the rearrangement. | nih.govrsc.orgacs.org |
| Allylation followed by cross-coupling metathesis | Introduction of an allyl group, followed by metathesis to form a prenyl group. | Can be catalyzed by ruthenium. | rsc.orgthieme-connect.com |
| Introduction of Halogens, Amino Groups, etc. | Incorporating various functional groups onto the isoflavone skeleton. | Aims to improve therapeutic effectiveness, solubility, bioavailability, and selectivity. | nih.govresearchgate.net |
| Late-stage functionalization | Introducing functional groups after the basic isoflavone core is formed. | Enables diversification and can lead to improved activities. | nih.gov |
Methodological Innovations in this compound Analogue Synthesis
Methodological innovations in the synthesis of this compound and its analogues have focused on efficient and divergent routes to access this class of isoflavone natural products. A key strategy that has emerged involves the use of the Suzuki-Miyaura coupling reaction as a central step in the total synthesis of this compound and related prenylated isoflavones. acs.orgnih.govresearchgate.net This approach allows for the divergent synthesis of a range of isoflavone natural products and their derivatives from common intermediates. acs.orgnih.gov
The divergent total synthesis utilizing the Suzuki-Miyaura coupling typically commences from a readily available starting material such as 2,4,6-trihydroxyacetophenone. acs.orgnih.gov The synthetic route involves the preparation of key intermediates, specifically iodochromones and phenylboronic acid pinacol ethers. acs.orgnih.govresearchgate.net The iodochromone intermediate can be synthesized through a sequence of reactions including prenylation, functional group protection and deprotection, and intramolecular cyclization. acs.orgnih.govresearchgate.net Similarly, the phenylboronic acid pinacol ether intermediate is prepared through reactions such as protection of phenolic hydroxyl groups and borylation of bromophenol derivatives. acs.orgnih.govresearchgate.net
The pivotal step involves the Suzuki-Miyaura coupling of the synthesized iodochromone with the appropriate phenylboronic acid pinacol ether. acs.orgnih.govresearchgate.netresearchgate.net This coupling effectively constructs the isoflavone skeleton. acs.orgnih.gov Following the coupling reaction, subsequent steps, such as the removal of protecting groups, yield the target isoflavone natural product, including this compound. acs.orgnih.govresearchgate.net
This methodology has proven effective for the synthesis of this compound (1) and other related isoflavones such as chandalone (2), millexatin F (3), auriculasin (B157482) (4), derrone (B126300) (5), alpinumisoflavone (B190552) (6), 4′-prenyloxyderrone (7), 2′-deoxyisoauriculatin (8), and millexatin I (9). acs.orgnih.gov The divergent nature of this synthetic strategy allows for the systematic exploration of the structural activity relationships of these compounds by providing access to a variety of analogues with different substitution patterns. acs.orgresearchgate.net
Another synthetic approach to scandenone (a related compound) and its analogues has been reported, employing an aldol (B89426) reaction, followed by an intramolecular iodoetherification/elimination sequence and a Suzuki coupling reaction to form the tricyclic core. mdpi.com Chemoselective propargylation and Claisen rearrangement reactions were then utilized to obtain the natural compounds. mdpi.com
While the specific details of reaction conditions and yields for every analogue synthesized via these methods are extensive and vary depending on the target molecule, the general strategy of employing cross-coupling reactions like the Suzuki-Miyaura coupling as a key bond-forming step represents a significant methodological innovation in the synthesis of this compound and its isoflavone analogues. This allows for greater synthetic efficiency and the ability to generate diverse libraries of compounds for further investigation.
In Vitro Mechanistic Investigations of Scanderone S Biological Activities
Research into Antimicrobial Activity Mechanisms
In vitro studies have explored the antimicrobial potential of scanderone, including its efficacy against specific bacterial strains and proposed molecular mechanisms. knapsackfamily.comresearchgate.netnih.govknapsackfamily.commdpi.com
In Vitro Antibacterial Efficacy Studies (e.g., against Mycobacterium smegmatis)
This compound has been investigated for its antibacterial activity. nih.gov While some studies on Derris scandens extracts have shown activity against bacteria like Escherichia coli and Trichophyton mentagrophytes, specific in vitro antibacterial efficacy studies focusing solely on isolated this compound, particularly against Mycobacterium smegmatis, were not prominently detailed in the search results. tci-thaijo.org However, Mycobacterium smegmatis is commonly used as a surrogate for Mycobacterium tuberculosis in in vitro studies due to similarities in cellular structure and metabolic properties, making it a relevant model for antimycobacterial research. mdpi.comscirp.org Studies on other compounds and plant extracts have utilized M. smegmatis to evaluate antibacterial potential and mechanisms. mdpi.comfao.orgmedicine.dp.ua
Proposed Molecular Mechanisms of Action in Microbial Systems (e.g., inhibition of bacterial enzymes)
The molecular mechanisms by which isoflavones, including potentially this compound, exert antibacterial effects can involve various targets within microbial systems. While direct mechanisms of this compound were not extensively detailed, general mechanisms of antibacterial drugs include inhibiting cell wall biosynthesis, disrupting cell membranes, suppressing protein synthesis, and interfering with nucleic acid synthesis or metabolic pathways. news-medical.netmdpi.compressbooks.pub Some natural compounds have been shown to inhibit enzymes involved in bacterial metabolic pathways, such as fatty acid biosynthesis. dokumen.pub Molecular docking studies have also been employed to predict the binding affinities of phytochemicals against specific bacterial proteins to understand their mechanism of action. mdpi.comnih.gov Given that this compound is an isoflavone (B191592), its mechanism may involve similar interactions with bacterial cellular components or enzymes, but specific research on this compound's molecular targets in microbial systems, such as enzyme inhibition, was not explicitly found.
Cellular and Biochemical Studies of Anti-inflammatory Modulations
In vitro investigations have also focused on the anti-inflammatory properties of compounds from Derris scandens, providing context for potential mechanisms of this compound. nih.govresearchgate.netacs.orginspirajournals.com
Inhibition of Eicosanoid Biosynthesis Pathways
Studies on Derris scandens extracts and isolated isoflavonoids have indicated inhibitory effects on eicosanoid production. researchgate.nettci-thaijo.org Eicosanoids are biologically active lipids derived from the metabolism of arachidonic acid through pathways involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov Inhibition of these pathways can lead to reduced synthesis of inflammatory mediators like thromboxanes and leukotrienes. researchgate.nettci-thaijo.org Some isoprenylated compounds isolated from D. scandens have shown high inhibitory effects on eicosanoid production in vitro. researchgate.netresearchgate.net For example, lupalbigenin, another compound from D. scandens, demonstrated potent inhibitory activity against both COX and 5-LOX enzymes with IC₅₀ values of 3 µM for thromboxane (B8750289) B₂ synthesis and 6 µM for leukotriene B₄ synthesis. researchgate.net While this compound is an isoprenylated isoflavone isolated from the same plant, specific data on this compound's direct inhibitory effects and IC₅₀ values on eicosanoid biosynthesis enzymes were not explicitly provided in the search results. nih.govresearchgate.netresearchgate.net
Modulation of Inflammatory Mediators and Cytokine Signaling (contextual from isoflavones)
Isoflavones, as a class of polyphenolic compounds, are known to possess anti-inflammatory characteristics and can modulate inflammatory mediators and cytokine signaling. inspirajournals.com Studies on various plant extracts and compounds have demonstrated the ability to reduce the production of pro-inflammatory cytokines such as interleukin (IL)-6, IL-1β, and tumor necrosis factor (TNF)-α. inspirajournals.comnih.govnih.govmdpi.comnih.govfrontiersin.orginfectiologyjournal.com For instance, some isoflavones have been shown to inhibit the release of LPS-stimulated IL-6 and TNF-α in cell lines. researchgate.net Modulation of inflammatory responses can occur through various cellular mechanisms, including the inhibition of inflammation-promoting enzymes like lipoxygenase and inducible nitric oxide synthase, and influencing signaling pathways such as NF-κB. inspirajournals.comnih.govnih.govmdpi.com While the search results confirm this compound's isolation from Derris scandens and highlight the anti-inflammatory activities of D. scandens extracts and other isoflavonoids from this plant, specific in vitro data detailing this compound's direct modulation of inflammatory mediators and cytokine signaling were not found. nih.govresearchgate.netresearchgate.net
Evaluation of Antioxidant and Free Radical Scavenging Mechanisms
The antioxidant and free radical scavenging activities of this compound and related compounds have been evaluated in vitro. nih.govknapsackfamily.comresearchgate.netnih.govknapsackfamily.commdpi.comnih.gov Antioxidants play a crucial role in neutralizing excessive free radicals and reactive oxygen species, which are implicated in various diseases. mdpi.comsphinxsai.comui.ac.id In vitro methods for assessing antioxidant activity include assays that measure the ability to scavenge stable free radicals like DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)), inhibit lipid peroxidation, and chelate metal ions. mdpi.comsphinxsai.comui.ac.idabap.co.innih.govresearchgate.nettjnpr.org Studies on Derris scandens extracts and other isoflavonoids from the plant have demonstrated antioxidant activity comparable to standard antioxidants. researchgate.netresearchgate.nettci-thaijo.org Specifically, genistein (B1671435) and isoprenylated compounds from D. scandens showed antioxidant activity. researchgate.net this compound, being an isoflavone isolated from this plant, has also been investigated for its radical scavenging activity. nih.govresearchgate.net While the search results confirm that radical scavenging activity of this compound was investigated, detailed data or specific mechanisms (e.g., hydrogen donation, electron transfer, metal chelation) for this compound itself were not provided. nih.govresearchgate.net However, the presence of phenolic and flavonoid structures in this compound is likely contributing to its potential antioxidant and free radical scavenging properties, as these compound classes are well-known for such activities. ui.ac.idabap.co.innih.govtjnpr.org
Cellular Antioxidant Enzyme Modulation (contextual from flavonoids)
Flavonoids, as a class of compounds that includes isoflavones like this compound, can exert antioxidant effects not only through direct radical scavenging but also by modulating the activity of cellular antioxidant enzymes mdpi.comnih.gov. Flavonoids can influence enzymes involved in the generation of reactive oxygen species (ROS), such as xanthine (B1682287) oxidase, lipoxygenase, and NADPH oxidase, by hindering their activity mdpi.com. Additionally, they can stimulate the plant's natural antioxidant defense system mdpi.com. This modulation of enzymatic activity contributes to maintaining redox homeostasis within cells nih.gov. While direct studies on this compound's specific effects on cellular antioxidant enzymes were not found, the known mechanisms of action for flavonoids provide a contextual basis for understanding potential pathways through which this compound might influence cellular oxidative stress.
Investigations into Phosphodiesterase (PDE) Inhibition and Related Effects
Phosphodiesterase 5 (PDE5) is an enzyme that plays a crucial role in regulating cyclic guanosine (B1672433) monophosphate (cGMP) levels, which are involved in various physiological processes, including smooth muscle relaxation qnl.qafrontiersin.orgresearchgate.netmdpi.com. Inhibition of PDE5 can lead to increased cGMP levels, and PDE5 inhibitors are used therapeutically for conditions like erectile dysfunction and pulmonary arterial hypertension qnl.qafrontiersin.orgmdpi.com. Derris scandens has been investigated as a source of natural PDE5 inhibitors researchgate.netcaldic.comnih.govthieme-connect.comnu.ac.th.
Differential Inhibition Profiles of Isoflavones within Derris scandens Extracts
Studies on Derris scandens extracts have revealed that certain isoflavones are responsible for its PDE5 inhibitory activity researchgate.netcaldic.comnih.govthieme-connect.com. A 95% ethanol (B145695) extract of Derris scandens stem showed PDE5 inhibitory activity with an IC50 value of approximately 7 µg/mL researchgate.netnih.govthieme-connect.comnu.ac.th. Further investigation of isolated compounds from this extract identified specific isoflavones with PDE5 inhibitory capabilities caldic.comnih.govthieme-connect.com. Osajin (B1677503), 4',5,7-trihydroxybiprenylisoflavone, and derrisisoflavone A were found to inhibit PDE5 with IC50 values of 4 µM, 8 µM, and 9 µM, respectively nih.govthieme-connect.com. These compounds also exhibited selectivity for PDE5 over PDE1, although their selectivity over PDE6 was low nih.govthieme-connect.com.
This compound was among other identified phytochemicals in the active extract, but it was not listed as one of the compounds that inhibited PDE5 in these specific studies caldic.com.
Table 1: PDE5 Inhibitory Activity of Selected Isoflavones from Derris scandens
| Compound | PDE5 IC50 (µM) | Selectivity (PDE5 vs. PDE1) | Selectivity (PDE5 vs. PDE6) |
| Osajin | 4 | Selective | Low |
| 4',5,7-trihydroxybiprenylisoflavone | 8 | Selective | Low |
| Derrisisoflavone A | 9 | Selective | Low |
| This compound | Not reported | Not reported | Not reported |
Structural Determinants for PDE5 Inhibitory Activity (contextual, this compound's lack of activity compared to related compounds)
The differential inhibition profiles of isoflavones from Derris scandens suggest that specific structural features are important for PDE5 inhibitory activity caldic.com. Studies on the structure-activity relationship of isoflavones have indicated the importance of prenyl substitution for achieving effective PDE5 inhibition caldic.com. For instance, osajin and 4',5,7-trihydroxybiprenylisoflavone, which showed PDE5 inhibitory activity, are prenylated isoflavones nih.govthieme-connect.com.
While this compound is also a prenylated isoflavone, its reported lack of significant PDE5 inhibitory activity in the studies mentioned caldic.com suggests that the position and arrangement of the prenyl group, as well as other substituents on the isoflavone core, are crucial determinants of activity. The catalytic domain of PDE5 has specific residues that interact with inhibitors, and the chemical structure of the inhibitor dictates its binding interactions and selectivity qnl.qamdpi.com. The differences in the chemical structures between this compound and the active PDE5 inhibitory isoflavones from Derris scandens likely explain the observed differences in their effects on this enzyme.
Exploration of Antiproliferative and Cytotoxic Mechanisms in Cell Culture Models (contextual from related isoflavones)
Natural products, including flavonoids and isoflavones, have been explored for their potential antiproliferative and cytotoxic effects on cancer cells researchgate.netresearchgate.netscispace.comjst.go.jpresearchgate.netscielo.sa.crnih.gov. These effects can occur through various mechanisms, such as inhibiting cell proliferation, inducing apoptosis (programmed cell death), and affecting mitochondrial membrane potential researchgate.netresearchgate.netscispace.comjst.go.jp.
Cell Line-Specific Growth Inhibition Assays
Research on Derris scandens and its isolated isoflavones has included evaluating their effects on the growth of various cancer cell lines researchgate.netresearchgate.netscispace.comjst.go.jp. While direct studies specifically detailing this compound's antiproliferative or cytotoxic activity against a range of cell lines were not the primary focus of the search results, related isoflavones from Derris scandens have shown such effects researchgate.netresearchgate.netscispace.comjst.go.jp.
For example, undescribed isoflavones derriscandenon B and C, along with derrubone (B1233059) and glyurallin, isolated from Derris scandens, demonstrated dose-dependent decreases in cell viability in KB cells (epidermoid carcinoma cell line) researchgate.net. Derriscandenon B and isochandaisone also decreased viability in NALM6-MSH+ cells (human acute lymphoblastic leukemia cell line) researchgate.net. Derriscandenon C, derrubone, and glyurallin significantly inhibited the proliferation of KB cells at a concentration of 5 µM and decreased their mitochondrial membrane potential researchgate.net. Another study reported that derriscandenon E and F significantly decreased the viability of KB cells with IC50 values of 2.7 and 12.9 µM, respectively, and reduced mitochondrial membrane potential researchgate.net. These compounds also strongly down-regulated the cell viability of NALM-6 cells researchgate.net.
Two isoflavones, 5,7,4′-trihydroxy-6,8-diprenylisoflavone and lupalbigenin, isolated from Derris scandens, displayed cytotoxicity against KB, MCF-7 (human breast cancer cell line), and NCI-H187 cell lines scispace.comjst.go.jp.
Table 2: Antiproliferative/Cytotoxic Effects of Selected Isoflavones from Derris scandens
| Compound | Cell Line (Type) | Effect on Viability/Proliferation | IC50 (µM) | Notes |
| Derriscandenon B | KB (Epidermoid carcinoma) | Decreased viability (dose-dependent) | Not specified | No effect on mitochondrial membrane potential |
| Derriscandenon C | KB (Epidermoid carcinoma) | Decreased viability (dose-dependent), Inhibited proliferation | Not specified | Decreased mitochondrial membrane potential |
| Derrubone | KB (Epidermoid carcinoma) | Decreased viability (dose-dependent), Inhibited proliferation | Not specified | Decreased mitochondrial membrane potential |
| Glyurallin | KB (Epidermoid carcinoma) | Decreased viability (dose-dependent), Inhibited proliferation | Not specified | Decreased mitochondrial membrane potential |
| Derriscandenon B | NALM6-MSH+ (Acute lymphoblastic leukemia) | Decreased viability (dose-dependent) | Not specified | |
| Isochandaisone | NALM6-MSH+ (Acute lymphoblastic leukemia) | Decreased viability (dose-dependent) | Not specified | |
| Derriscandenon E | KB (Epidermoid carcinoma) | Decreased viability | 2.7 | Reduced mitochondrial membrane potential |
| Derriscandenon F | KB (Epidermoid carcinoma) | Decreased viability | 12.9 | Reduced mitochondrial membrane potential |
| Derriscandenon E | NALM-6 (Acute lymphoblastic leukemia) | Strongly down-regulated viability | 0.9 | |
| Derriscandenon F | NALM-6 (Acute lymphoblastic leukemia) | Strongly down-regulated viability | Not specified | |
| 5,7,4′-trihydroxy-6,8-diprenylisoflavone | KB, MCF-7, NCI-H187 | Cytotoxicity | Not specified | Also showed Top2 poison activity scispace.comjst.go.jp |
| Lupalbigenin | KB, MCF-7, NCI-H187 | Cytotoxicity | Not specified | Also showed Top2 poison activity scispace.comjst.go.jp |
The observed antiproliferative and cytotoxic effects of these related isoflavones highlight the potential for other isoflavones from Derris scandens, including this compound, to possess similar activities. The mechanisms observed for these related compounds, such as disturbing the mitochondrial pathway and inducing apoptosis, could potentially be relevant to this compound's biological profile researchgate.net.
Elucidation of Cell Cycle Arrest and Apoptotic Pathways
Research into the mechanisms by which compounds influence cell proliferation and survival often involves examining their effects on the cell cycle and apoptosis. Cell cycle arrest can halt the division of cells, while apoptosis, or programmed cell death, is a crucial process for eliminating damaged or unwanted cells. nih.gov. Flavonoids, a class of compounds that includes isoflavones like this compound, have been shown to induce cell cycle arrest and apoptosis in various cell lines by modulating key regulators such as p53, p21, p27, cyclins, and cyclin-dependent kinases (CDKs), as well as influencing pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL-2) proteins nih.govoncotarget.com. Cleaved PARP is often used as a marker for apoptosis mdpi.commdpi.com. While some studies on Derris scandens extracts or other isoflavones discuss these mechanisms nih.govoncotarget.commdpi.commdpi.comjmb.or.kr, specific detailed in vitro mechanistic investigations directly linking this compound to the explicit pathways of cell cycle arrest and apoptosis were not prominently found in the provided search results. Some sources mention this compound in the context of cancer research and antibacterial properties smolecule.com, but without specific mechanistic details on cell cycle and apoptosis in the immediate context.
Other In Vitro Biological Activity Research
Insect Antifeedant Activity (contextual from Derris scandens compounds)
Plants produce a variety of secondary metabolites that can act as defenses against insects, including antifeedants that deter insects from eating conicet.gov.arijarbs.com. Derris scandens is known for its insecticidal properties, and compounds isolated from it, such as rotenone (B1679576) and lonchocarpic acid, have demonstrated insect antifeedant activity researchgate.netscispace.com. Bioactivity-directed investigations of Derris scandens extracts have led to the isolation of several compounds with insect antifeedant activity researchgate.netresearchgate.net. Scandenone (also referred to as warangalone), another compound found in Derris scandens, has shown mild antifeedant activity against Achaea janata caterpillars researchgate.net. Studies have investigated the antifeedant activity of various isolates from Derris scandens against pests like the castor semilooper (Achaea janata) and the tobacco caterpillar (Spodoptera litura) researchgate.netasianpubs.orgasianpubs.org. Some compounds isolated from Derris scandens, including scandenin and semi-synthesized derivatives, have shown potent insecticidal activity researchgate.netasianpubs.orgasianpubs.org. While this compound has been isolated from Derris scandens nih.gov, specific detailed data on its isolated insect antifeedant activity, such as antifeedant index values, were not explicitly provided for this compound itself in the immediate search results, although it is mentioned as a constituent alongside other compounds evaluated for this activity researchgate.netresearchgate.net.
Structure Activity Relationship Sar and Computational Studies of Scanderone and Its Isoflavone Analogues
Empirical Structure-Activity Relationship (SAR) Derivations
Influence of the Prenyl Moiety on Biological Potency and Selectivity
The prenyl group, a lipophilic five-carbon isoprenoid unit, is a common modification found in many natural flavonoids and isoflavonoids, including Scanderone. Research indicates that prenylation generally enhances the bioactivities of (iso)flavonoids. wikidata.org This enhanced activity is often attributed to increased lipophilicity conferred by the prenyl group, which can lead to improved interactions with cell membranes and better cellular uptake. wikidata.org Studies comparing prenylated and non-prenylated (iso)flavonoids have shown that the presence of the prenyl group can significantly impact antibacterial activity. guidetopharmacology.org Furthermore, the position of the prenyl group on the isoflavone (B191592) or flavonoid skeleton can differentially affect biological activity depending on the specific subclass of the compound. guidetopharmacology.org For instance, in the case of alpinumisoflavone (B190552), C8-prenylation has been reported to increase its activity in certain biological contexts. wikidata.org
Contribution of Chromeno Ring and Hydroxyl Group Positions to Activity
The isoflavone core structure consists of a chromone (B188151) nucleus (rings A and C) and a phenyl ring (ring B) attached to the C3 position of the chromone. This compound contains an additional chromeno ring fused to the isoflavone skeleton. The chromene scaffold itself is known to possess diverse biological activities, and the nature and position of substituents on this ring system are important for their SAR. researchgate.netlipidmaps.org
Hydroxyl groups are key functional moieties in flavonoids and isoflavonoids, playing a significant role in their biological activities, particularly their antioxidant and radical scavenging properties. researchgate.netfishersci.sefishersci.fi The position and number of hydroxyl groups on both the A and B rings are critical determinants of activity. fishersci.se For example, the presence of a catechol moiety (two adjacent hydroxyl groups) on the B-ring is often associated with high antiradical potency. researchgate.net While A-ring substituents may not be directly involved in the scavenging mechanism, the type of substitution on the B-ring is considered a significant determinant of antiradical potential. researchgate.netfishersci.se For isoflavonoids, modifications to the C-ring, such as reduction of the ring or the C4 ketone, can influence activity and selectivity towards estrogen receptors (ERs). thegoodscentscompany.com Studies on 3-aryl-4H-chromen-4-ones, structurally related to isoflavones, have shown that substituents at positions C-6 and C-8, including hydroxymethyl and alkoxymethyl groups, impact antineoplastic activity, with C-8 substitution sometimes conferring higher potency. lipidmaps.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoflavonoids
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish mathematical relationships between the chemical structures of compounds and their biological activities. These models aim to predict the activity of new compounds based on their structural properties, reducing the need for extensive experimental testing.
Development of Statistical Models Correlating Chemical Structure with Biological Endpoint
QSAR studies applied to flavonoids and isoflavonoids involve calculating various molecular descriptors that represent different aspects of their chemical structure and physicochemical properties. These descriptors can include parameters related to molecular shape, size, flexibility, electronic properties, and lipophilicity. guidetopharmacology.orgwikipedia.org Statistical methods such as Genetic Algorithm (GA), Principal Component Analysis (PCA), and Multiple Linear Regression Analysis (MLRA) are commonly employed to select the most relevant descriptors and develop correlation models that link these structural features to observed biological activities, such as antibacterial or antioxidant activity. guidetopharmacology.orgwikipedia.org Important descriptors identified in QSAR models for (iso)flavonoids include shape descriptors (flexibility, globularity), hydrophilic/hydrophobic volume and surface area descriptors, the position and number of hydroxyl groups, dipole moment, and electronic descriptors like ELUMO or EHOMO. guidetopharmacology.orgwikipedia.org
Application in Predictive Biology and Rational Design of Analogues
QSAR models serve as valuable tools in predictive biology and the rational design of new isoflavone analogues. By providing a quantitative understanding of how structural modifications influence biological activity, these models can be used to predict the potential activity of untested compounds. fishersci.se This is particularly useful in the early stages of drug discovery and development, offering an economical and time-effective approach compared to traditional experimental screening. fishersci.se QSAR models can help prioritize synthesis efforts by identifying promising candidates with predicted desirable activities. fishersci.se Furthermore, the insights gained from QSAR analysis regarding the key structural features and properties associated with high activity can guide the rational design of novel isoflavone derivatives with improved potency, selectivity, and potentially favorable pharmacokinetic properties. wikipedia.org Predictive QSAR models are considered robust when applied within their defined applicability domain, allowing for reliable forecasting of molecular properties. fishersci.se
Advanced Computational Chemistry Techniques
Beyond QSAR, various advanced computational chemistry techniques are employed to gain deeper insights into the behavior and interactions of flavonoids and isoflavonoids at the molecular level, further supporting SAR studies. guidetopharmacology.orgwikipedia.org
Quantum chemical methods, such as Density Functional Theory (DFT), are frequently used to optimize the three-dimensional structures of these compounds and calculate electronic and thermodynamic descriptors. researchgate.netwikipedia.org These calculations can provide information about properties like charge distribution, molecular orbitals (e.g., HOMO and LUMO energies), and bond dissociation enthalpies, which are relevant to understanding reactivity and biological mechanisms, such as antioxidant activity. researchgate.netwikipedia.org
Computational chemistry can help elucidate the physicochemical properties that are important for the biological activity and mode of action of (iso)flavonoids. guidetopharmacology.org These techniques can explore various aspects related to antioxidant activity, including electronic structure analysis, thermodynamic enthalpies, reaction kinetics of radical scavenging, and intramolecular and intermolecular interactions. wikipedia.org
Molecular docking simulations are another powerful computational tool used to study the binding interactions between isoflavonoids and their biological targets, such as proteins (e.g., enzymes or receptors). thegoodscentscompany.commpbio.com Docking can predict the preferred binding orientation and affinity of a compound within a target's binding site, providing insights into the molecular basis of activity and selectivity. mpbio.com This information can be used to rationalize observed SAR and guide the design of analogues with improved binding characteristics. thegoodscentscompany.commpbio.com Combining quantum chemical methods with docking can account for both reactivity and binding interactions. mpbio.com Techniques like molecular dynamics simulations can further explore the dynamic behavior of the compound-target complex and the influence of the surrounding environment. mpbio.com
These advanced computational methods provide valuable atomic-level details that complement empirical SAR and QSAR studies, contributing to a more comprehensive understanding of how the structure of this compound and its isoflavone analogues dictates their biological effects.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and reactivity of molecules. DFT calculations can provide detailed information about molecular orbitals, charge distribution, electrostatic potential, and other electronic properties that are fundamental to understanding how a molecule interacts with its environment and biological targets. uni.lufishersci.cauni.luwikidata.org Reactivity descriptors derived from DFT, such as Fukui functions, can predict the most reactive sites within a molecule, offering insights into potential reaction mechanisms and metabolic transformations. uni.luuni.lu
While DFT is a powerful tool for characterizing the electronic properties and reactivity of organic molecules, including isoflavones, detailed published studies specifically applying DFT to elucidate the electronic structure and reactivity profile of this compound were not found in the conducted literature search. However, DFT has been applied to study the electronic structure of other isoflavones and related compounds to understand their properties and reactivity. researchgate.net
Molecular Docking and Molecular Dynamics Simulations with Target Biomolecules
Molecular docking is a computational technique used to predict the preferred orientation (pose) of a small molecule (ligand), such as this compound, when bound to a biological target molecule, typically a protein or nucleic acid. researchgate.netru.ac.zactdbase.org It estimates the binding affinity between the ligand and the target, providing insights into the potential strength of the interaction. researchgate.netru.ac.za Molecular docking is a fundamental tool in structure-based drug design, allowing for the virtual screening of large libraries of compounds against a specific target. ctdbase.org
Molecular dynamics (MD) simulations extend the static view of molecular docking by simulating the time-dependent behavior of a molecular system. MD simulations provide information about the conformational flexibility of both the ligand and the target, the stability of the ligand-target complex, and the nature of the interactions over time under near-physiological conditions. researchgate.net Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and analysis of hydrogen bonds and hydrophobic interactions are commonly used to evaluate the stability and dynamics of the complex.
Although molecular docking and dynamics simulations are widely applied to study the interactions of isoflavones with various biological targets, including enzymes and receptors, specific detailed studies focusing on the molecular docking and molecular dynamics simulations of this compound with particular target biomolecules were not found in the provided search results. Studies have utilized molecular docking to investigate the interactions of other isoflavones from Derris scandens or isoflavones from other sources with targets such as topoisomerase II, PDE5, and P-glycoprotein. uni.luebiohippo.com For instance, molecular docking has been used to study the binding of prenylated flavonoids, including some from Derris scandens, to topoisomerase II, highlighting the importance of the prenyl group for inhibition. Molecular dynamics simulations have also been applied to study the behavior of other Derris scandens constituents, such as scandenin, in complex with cyclodextrins. ctdbase.org
In Silico Screening and Pharmacophore Modeling for the this compound Scaffold
In silico screening, also known as virtual screening, is a computational method used to search large databases of chemical compounds to identify potential drug candidates with desired properties. researchgate.net Pharmacophore models are often used as 3D search queries in virtual screening. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target structure and to trigger (or block) its biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and ionic interactions, arranged in a specific spatial arrangement. researchgate.net
Pharmacophore modeling can be ligand-based (derived from a set of active molecules) or structure-based (derived from the 3D structure of the biological target). By developing a pharmacophore model based on the structural features of this compound or its active analogues, researchers can virtually screen chemical libraries to identify compounds with similar key interaction features, potentially leading to the discovery of new compounds with similar or improved biological activities.
While in silico screening and pharmacophore modeling are established techniques in drug discovery and have been applied to various classes of compounds, including isoflavones, specific detailed studies reporting the use of in silico screening or the development of pharmacophore models specifically for the this compound scaffold were not found in the conducted literature search. However, these methods have been successfully applied in the discovery of other bioactive molecules and in the study of other isoflavones for various targets. researchgate.netjournalsarjnp.com
Future Research Perspectives and Methodological Advancements for Scanderone
Elucidation of Scanderone's Biosynthetic Pathway in Derris scandens
Understanding the precise biosynthetic pathway of this compound within Derris scandens is a critical area for future investigation. While the general pathways for isoflavone (B191592) biosynthesis in plants are known, the specific enzymatic steps and genetic regulation leading to the formation of this compound, particularly its prenylation pattern, remain to be fully elucidated. Research in this area can leverage advanced analytical techniques to identify intermediates and the enzymes involved in their conversion. The application of omics technologies, such as genomics, transcriptomics, and metabolomics, is instrumental in dissecting these complex pathways in medicinal plants frontiersin.orgoup.com. By analyzing the genes expressed, the RNA transcripts produced, and the complete set of metabolites present in Derris scandens, researchers can identify candidate genes encoding the enzymes responsible for this compound biosynthesis and pinpoint key metabolic intermediates frontiersin.orgoup.com. This knowledge is crucial for potential metabolic engineering efforts to enhance this compound production or to produce it in heterologous systems.
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Plant-Derived Compound Research
The integration of multi-omics technologies is revolutionizing the study of plant-derived compounds, including this compound frontiersin.orgmdpi.com. Metabolomics, the large-scale study of metabolites, can provide comprehensive profiles of the chemical compounds present in Derris scandens under different conditions, helping to identify factors influencing this compound production frontiersin.orgoup.com. Proteomics, the study of the entire set of proteins, can reveal the enzymes involved in its biosynthesis and the regulatory proteins that control these processes oup.comfrontiersin.org. Transcriptomics provides insights into gene expression patterns related to this compound production frontiersin.orgoup.com. By integrating data from these different omics layers, researchers can gain a holistic understanding of the biological system producing this compound, from the genetic level to the final metabolic product frontiersin.orgmdpi.com. This integrated approach facilitates the identification of key genes, enzymes, and regulatory mechanisms involved in the biosynthesis and accumulation of this compound, paving the way for targeted genetic or environmental interventions to optimize its yield frontiersin.orgoup.com.
Exploration of this compound's Interaction with Gut Microbiota and Metabolite Formation (contextual from flavonoids)
The interaction between plant-derived compounds, such as flavonoids, and the gut microbiota is a burgeoning field of research with significant implications for their bioavailability and biological activity frontiersin.orgmdpi.comijbs.com. As an isoflavone, this compound is likely to undergo metabolic transformations by gut bacteria following oral consumption frontiersin.orgnih.gov. These microbial transformations can lead to the formation of various metabolites, which may have different or even enhanced biological activities compared to the parent compound frontiersin.orgfrontiersin.org. Future research should focus on identifying the specific gut microbial species capable of metabolizing this compound and characterizing the resulting metabolites. Techniques such as in vitro fermentation models coupled with advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) can be employed to profile these metabolites mdpi.com. Understanding these interactions is crucial for predicting this compound's in vivo effects and for potentially developing strategies to modulate the gut microbiota to enhance the formation of beneficial metabolites frontiersin.orgijbs.com. The study of flavonoid metabolism by gut microbiota provides a strong foundation and relevant methodologies for investigating this compound's fate in the gastrointestinal tract frontiersin.orgnih.govfrontiersin.org.
Development of Novel Synthetic Strategies for Complex this compound Analogues
The structural complexity of this compound presents challenges and opportunities for synthetic chemists. Developing novel and efficient synthetic strategies is essential for producing this compound and its analogues in sufficient quantities for research and potential therapeutic applications researchgate.netacs.org. Current approaches to synthesizing isoflavone natural products, including this compound, often involve key reactions such as the Suzuki-Miyaura coupling researchgate.netacs.orgresearchgate.net. Future research can explore more convergent and stereoselective synthetic routes to improve yield and reduce production costs. Furthermore, the development of novel synthetic methodologies will enable the creation of a diverse range of this compound analogues with modified structures. These analogues can then be evaluated for altered biological activities, potentially leading to compounds with improved efficacy, specificity, or pharmacokinetic properties researchgate.net. Structure-activity relationship (SAR) studies based on these synthetic analogues will be invaluable in identifying the key structural features responsible for this compound's biological effects.
Computational Approaches for Predicting and Optimizing this compound's Biological Interactions
Computational approaches play an increasingly vital role in modern drug discovery and can significantly accelerate the research and development of this compound and its analogues mdpi.comalliedacademies.orgresearchgate.net. Techniques such as molecular docking can be used to predict how this compound interacts with potential protein targets at the molecular level, providing insights into its mechanisms of action alliedacademies.orgbeilstein-journals.org. Quantitative Structure-Activity Relationship (QSAR) modeling can establish mathematical relationships between the chemical structures of this compound and its analogues and their biological activities, allowing for the prediction of the activity of new, untested compounds alliedacademies.orgbeilstein-journals.orgfrontiersin.org. Virtual screening of large chemical databases can identify potential lead compounds with structural similarities to this compound or predicted binding affinity to relevant targets mdpi.comresearchgate.net. Furthermore, computational methods can be used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to prioritize compounds with favorable pharmacological profiles early in the research process frontiersin.org. Integrating these computational tools with experimental data will be crucial for efficiently identifying promising this compound analogues and understanding their potential biological interactions.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 634141 |
| Derris scandens | 79469 |
| 6,8-Diprenylgenistein | 480783 |
| Warangalone | 5379679 |
| Genistein (B1671435) | 5281708 |
| Lupinifolin | 183603 |
| Scandenin | 162928842 |
| Scandinone | 101611386 |
| Osajin (B1677503) | 6433236 |
| Derrisisoflavone A | 101611385 |
| 4',5,7-Trihydroxybiprenylisoflavone | Not found |
Interactive Data Table Example (Illustrative - based on potential future findings)
While specific quantitative data on this compound's biosynthetic pathway intermediates or gut microbial metabolites were not detailed in the search results, the following is an illustrative example of how an interactive data table could be presented if such data were available:
Q & A
How can researchers formulate a focused research question to investigate Scanderone’s biochemical mechanisms?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to align the question with gaps in existing literature. For example:
- Population : Specific biological systems (e.g., enzyme pathways).
- Intervention : this compound’s dose-response effects.
- Comparison : Control groups or alternative compounds.
- Outcome : Quantifiable metrics (e.g., inhibition rates, binding affinity).
Avoid vague terms like “study the effects of” and instead specify mechanisms (e.g., “How does this compound modulate X receptor activity in vitro?”) .
Q. What are best practices for designing experiments to test this compound’s pharmacological properties?
- Methodological Answer :
- Variables : Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, cytotoxicity).
- Controls : Include positive/negative controls (e.g., known agonists/antagonists).
- Replication : Use triplicate trials to account for experimental variability.
- Blinding : Implement single/double-blinding in animal or clinical studies to reduce bias.
Example table for experimental design:
| Variable Type | Example for this compound Study |
|---|---|
| Independent | Concentration (0.1 μM, 1 μM, 10 μM) |
| Dependent | ATPase activity (% inhibition) |
| Control | DMSO vehicle, reference inhibitor X |
| . |
Q. How should researchers collect primary data on this compound’s interactions using surveys or interviews?
- Methodological Answer :
- Questionnaire Design : Use simple, non-technical language (e.g., “Describe observed side effects” instead of “List adverse pharmacodynamic responses”).
- Validation : Pilot-test surveys with a small cohort (n=10–20) to identify ambiguities.
- Bias Mitigation : Avoid leading questions (e.g., “Did this compound cause fatigue?” → “Which symptoms did you experience?”).
Reference frameworks like Bryman’s operationalization of concepts into measurable questions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported efficacy across studies?
- Methodological Answer : Conduct a meta-analysis with heterogeneity testing (e.g., I² statistic) to quantify variability. Potential steps:
Re-examine methodologies : Compare dosing regimens, model systems (e.g., in vitro vs. in vivo).
Assay Sensitivity : Evaluate if detection limits differ (e.g., ELISA vs. mass spectrometry).
Contextual Factors : Control for confounding variables (e.g., pH, co-administered compounds).
Use iterative analysis to refine hypotheses, as qualitative contradictions may indicate unexplored mechanisms .
Q. What strategies ensure the reproducibility of this compound’s experimental results?
- Methodological Answer :
- Protocol Transparency : Publish detailed methods (e.g., reagent lot numbers, equipment calibration logs).
- Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare.
- Replication Studies : Collaborate with independent labs to validate key findings.
Example: A 2024 study replicated this compound’s anti-inflammatory effects across three labs using standardized murine models .
Q. How can ethical frameworks be applied to this compound’s clinical trials?
- Methodological Answer :
- Informed Consent : Disclose risks/benefits using layperson terms (e.g., “potential liver enzyme changes” vs. “hepatotoxicity”).
- Participant Selection : Define exclusion criteria (e.g., pre-existing metabolic conditions) and justify sample demographics.
- Data Anonymization : Use coding systems to protect patient identities in published datasets.
Reference IRB guidelines and the Belmont Report principles .
Q. How to integrate this compound’s fragmented literature into a cohesive review?
- Methodological Answer :
- Systematic Search : Use Boolean operators (e.g., “this compound AND (kinase OR receptor) NOT patent”) across PubMed, Scopus, and preprint servers.
- Critical Appraisal : Apply the Sutherland criteria (e.g., sample size adequacy, blinding protocols) to weight evidence quality.
- Synthesis Tools : Use PRISMA flowcharts to map study inclusion/exclusion and NVivo for thematic analysis of qualitative data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
